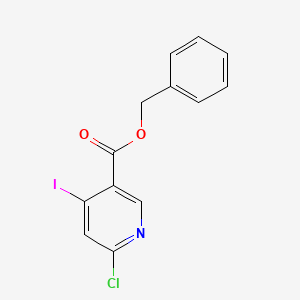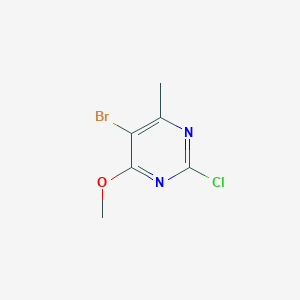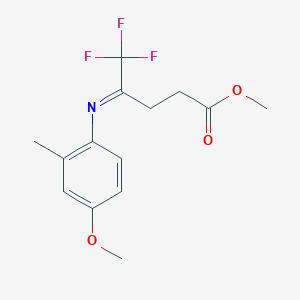
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a methoxy-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves the reaction of 5,5,5-trifluoro-4-carbonyl methyl valerate with 2-methyl-4-methoxyaniline. The reaction is typically carried out in a solvent such as benzene or toluene under nitrogen protection. The mixture is subjected to thermal reflux with continuous stirring for 48-72 hours in the presence of a catalyst. After the reaction is complete, the solvent is removed by decompression evaporation, and the product is purified using chromatographic silica gel column to obtain the target compound as a yellowish liquid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with nucleophiles replacing the trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5,5,5-trifluoro-4-(2-methyl-4-methoxyphenylimino)pentanoate: A closely related compound with similar structural features.
5,5,5-Trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoic acid: The carboxylic acid analog of the methyl ester.
Uniqueness
Methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenylimino)pentanoate is unique due to its specific combination of trifluoromethyl and methoxy-substituted phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C14H16F3NO3 |
|---|---|
Molekulargewicht |
303.28 g/mol |
IUPAC-Name |
methyl 5,5,5-trifluoro-4-(4-methoxy-2-methylphenyl)iminopentanoate |
InChI |
InChI=1S/C14H16F3NO3/c1-9-8-10(20-2)4-5-11(9)18-12(14(15,16)17)6-7-13(19)21-3/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
FRUILPQNPFJNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)N=C(CCC(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




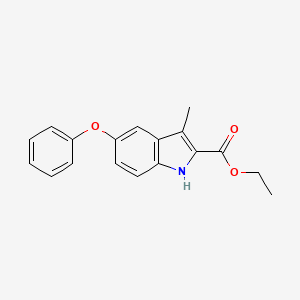
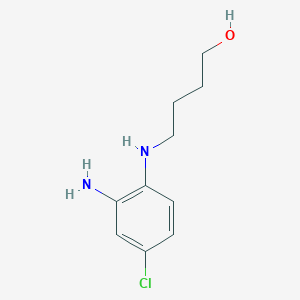

![7-Chloro-5-iodo-3-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B13928358.png)

![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)
![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)

![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
